molecular formula C19H21ClO2 B15044984 4-Chlorophenyl 4-hexylbenzoate

4-Chlorophenyl 4-hexylbenzoate

Cat. No.: B15044984
M. Wt: 316.8 g/mol
InChI Key: FEXZDFCJDZSIEA-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-hexylbenzoate is an organic compound with the molecular formula C19H21ClO2 It is a member of the benzoate esters, which are known for their diverse applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 4-hexylbenzoate typically involves the esterification of 4-chlorophenol with 4-hexylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl 4-hexylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

    Reduction: Formation of 4-chlorophenyl 4-hexylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorophenyl 4-hexylbenzoate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-hexylbenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The chlorophenyl group may play a role in binding to proteins or enzymes, while the hexylbenzoate moiety could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    4-Chlorophenyl benzoate: Similar structure but lacks the hexyl group, which may affect its physical and chemical properties.

    4-Hexylbenzoic acid: Contains the hexylbenzoate moiety but lacks the chlorophenyl group, leading to different reactivity and applications.

    4-Chlorophenyl acetate: Similar to 4-Chlorophenyl 4-hexylbenzoate but with an acetate group instead of a benzoate group.

Uniqueness: this compound is unique due to the combination of the chlorophenyl and hexylbenzoate groups, which confer distinct physical, chemical, and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H21ClO2

Molecular Weight

316.8 g/mol

IUPAC Name

(4-chlorophenyl) 4-hexylbenzoate

InChI

InChI=1S/C19H21ClO2/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)22-18-13-11-17(20)12-14-18/h7-14H,2-6H2,1H3

InChI Key

FEXZDFCJDZSIEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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